molecular formula C21H26N2O3 B8763280 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

Cat. No.: B8763280
M. Wt: 354.4 g/mol
InChI Key: OIZVUYIERYMGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acylation Reaction: The piperazine ring is first acylated with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

    Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-methylphenyl bromide under basic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, depending on the reagents and conditions used.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as:

    1-(2,4-Dimethoxyphenylacetyl)piperazine: Lacks the 2-methylphenyl group, leading to different reactivity and biological activity.

    4-(2-Methylphenyl)piperazine: Lacks the 2,4-dimethoxyphenylacetyl group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical reactivity and potential biological effects compared to its analogs.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O3/c1-16-6-4-5-7-19(16)22-10-12-23(13-11-22)21(24)14-17-8-9-18(25-2)15-20(17)26-3/h4-9,15H,10-14H2,1-3H3

InChI Key

OIZVUYIERYMGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-methylphenyl)piperazine (.087 g, 0.41 mmol) and 2,4-dimethoxyphenylacetic acid (0.096 g, 0.49 mmol) were dissolved in 20 DMF (5 ml) and treated with EDC (0.091 g, 0.47 mmol) and HBT (0.071 g, 0.52 mmol). Triethylamine was added to the stirred mixture to bring the pH (moistened E. Merck colorpHast indicator) to ca. 9. The mixture was stirred at ambient temperature for 18 hours, then concentrated in vacuo. The residue was taken up in ethyl acetate, and the ethyl acetate layer was washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and the filtrate was concentrated to dryness in vacuo. The residue was chromatographed on silica gel eluted with 1.5% methanol in methylene chloride. The combined product fractions were evaporated to dryness in vacuo to give the title compound.
Quantity
0.41 mmol
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.091 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.